molecular formula C19H11BrN4O2 B11412699 7-(3-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(3-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11412699
M. Wt: 407.2 g/mol
InChI Key: OEARJYORJLSCPI-UHFFFAOYSA-N
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Description

7-(3-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps:

    Formation of the Triazatricyclo Core: The initial step involves the construction of the triazatricyclo core through a series of cyclization reactions. This can be achieved using precursors such as diaminomaleonitrile and appropriate aldehydes under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable catalyst.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the carbonitrile group and complete the structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the bromophenyl moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The compound and its derivatives could be explored for their potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
  • 7-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Uniqueness

What sets 7-(3-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[840

This detailed overview provides a comprehensive understanding of 7-(3-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H11BrN4O2

Molecular Weight

407.2 g/mol

IUPAC Name

7-(3-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C19H11BrN4O2/c1-11-5-6-16-22-17-15(19(26)23(16)10-11)7-12(9-21)18(25)24(17)14-4-2-3-13(20)8-14/h2-8,10H,1H3

InChI Key

OEARJYORJLSCPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=CC(=CC=C4)Br)C#N)C=C1

Origin of Product

United States

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